DEMEGEL

Burn wound infection In vivo efficacy Pseudomonas aeruginosa

DEMEGEL is the trade designation for D2A21 (CAS 172263-89-7), a fully synthetic, linear 23-amino-acid antimicrobial peptide of the cecropin class, also referred to as a Peptidyl Membrane-Interactive Molecule (Peptidyl MIM). Engineered to form an amphipathic α-helical secondary structure, D2A21 disrupts bacterial and fungal cell membranes via electrostatic and hydrophobic interactions, and has additionally demonstrated apoptosis-stimulating activity against cancer cell lines.

Molecular Formula C142H208N32O24
Molecular Weight 2747.41
CAS No. 172263-89-7
Cat. No. B1143266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDEMEGEL
CAS172263-89-7
SynonymsDEMEGEL
Molecular FormulaC142H208N32O24
Molecular Weight2747.41
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DEMEGEL (D2A21) Procurement Guide: Synthetic Cecropin Antimicrobial Peptide for Burn Wound and Anti-Infective Research


DEMEGEL is the trade designation for D2A21 (CAS 172263-89-7), a fully synthetic, linear 23-amino-acid antimicrobial peptide of the cecropin class, also referred to as a Peptidyl Membrane-Interactive Molecule (Peptidyl MIM) [1]. Engineered to form an amphipathic α-helical secondary structure, D2A21 disrupts bacterial and fungal cell membranes via electrostatic and hydrophobic interactions, and has additionally demonstrated apoptosis-stimulating activity against cancer cell lines [2]. Originally developed by Demegen Inc., D2A21 advanced to Phase III clinical evaluation for burn wound infections, placing it among the most clinically advanced synthetic antimicrobial peptides [3].

Why Generic Antimicrobial Peptide Substitution Cannot Replace DEMEGEL in Research and Procurement


Antimicrobial peptides (AMPs) that share a general class name—such as 'cecropin' or 'cationic AMP'—exhibit profound sequence-dependent differences in potency, target spectrum, salt sensitivity, formulation stability, and cytotoxicity. D2A21 (DEMEGEL) is a specifically engineered 23-mer (sequence FAKKFAKKFKKFAKKFAKFAFAF) whose precise arrangement of cationic lysine and hydrophobic phenylalanine/alanine residues dictates its α-helical amphipathicity, membrane-disruption kinetics, and therapeutic index [1]. Even its closest synthetic analog D4E1 (a 17-mer cecropin derivative) differs measurably in minimum cidal concentration, pH-response profile, and activity against specific pathogens [2]. Natural cecropin B, the moth-derived template, requires 4-fold higher concentrations to achieve equivalent membrane permeabilization against fungal targets [3]. Furthermore, D2A21 retains full antibacterial activity across a wide osmolarity range—a property absent in host-defense peptides such as human β-defensin-1, which is inactivated at physiological salt concentrations [1]. These quantifiable differences render D2A21 non-interchangeable with any other AMP for applications requiring reproducible, validated potency.

DEMEGEL (D2A21) Quantitative Differentiation Evidence: Head-to-Head Comparator Data for Procurement Decisions


In Vivo Survival Superiority Over Silver Sulfadiazine and Sulfamylon in Infected Wound Model

In a rat infected full-thickness wound model inoculated with 10⁸ CFU Pseudomonas aeruginosa, topical D2A21 gel delivered 100% survival at 21 days, compared to 33% for silver sulfadiazine (SSD), 83% for Sulfamylon (mafenide), and 50% for vehicle control [1]. This represents a 3-fold survival advantage over SSD, the most widely used topical burn antimicrobial, and a 17-percentage-point improvement over Sulfamylon. The comparator study used identical wound dimensions (two 1.5 × 1.5 cm full-thickness dorsal defects), inoculum size, and daily treatment regimen across all groups.

Burn wound infection In vivo efficacy Pseudomonas aeruginosa Survival analysis Topical antimicrobial

Greater Potency Against Multidrug-Resistant Pseudomonas aeruginosa Compared to Tracheal Antimicrobial Peptide (TAP)

When tested against clinical multidrug-resistant P. aeruginosa isolates from cystic fibrosis patients, D2A21 exhibited MICs of 0.5–4 μg/ml, whereas the naturally occurring tracheal antimicrobial peptide (TAP) showed MICs of 32–≥64 μg/ml against the same isolates [1]. This represents a minimum 8-fold and up to >128-fold potency advantage. Against P. aeruginosa ATCC 27853, D2A21 MIC was 2 μg/ml versus TAP at 64 μg/ml (32-fold difference). Importantly, D2A21 MICs remained unchanged across a range of NaCl concentrations (56 to 405 mosM), whereas human β-defensin-1, a comparator host-defense peptide, is known to lose activity at physiological salt concentrations [1].

Cystic fibrosis Multidrug resistance Pseudomonas aeruginosa MIC comparison Salt-insensitive antibiotic

Lower Minimum Cidal Concentration Against Chlamydia trachomatis Compared to Closest Analog D4E1

In direct preinoculation MCC assays, D2A21 achieved complete (100%) killing of Chlamydia trachomatis elementary bodies at 5 μM (18.32 μg/ml) after 120 min, whereas the closely related synthetic cecropin peptide D4E1 required 7.5 μM (21.69 μg/ml) under identical conditions—a 1.5-fold lower potency for D4E1 [1]. D2A21 also killed C. trachomatis immediately (5 min) at a lower concentration (20 μM, 73.3 μg/ml) than D4E1 (60 μM, 173 μg/ml) [1]. Furthermore, the 2% D2A21 gel formulation maintained its MCC within one 2-fold dilution across pH 4–8, whereas the free peptide lost activity below pH 7 [1]. MCC values were unaffected by the addition of 10% human blood, and no significant variation was observed between C. trachomatis serovars D and L2 [1].

Chlamydia trachomatis Topical microbicide Sexually transmitted infection Minimum cidal concentration Cecropin peptide

Greater Cytotoxic Potency Against Prostate Cancer Cells Compared to Cisplatin

In an MTT assay against four androgen-insensitive prostate cancer cell lines, D2A21 demonstrated LD50 values that were significantly lower than those of cisplatin, a standard chemotherapeutic agent (P < 0.04) [1]. The D50 (50% lethal dose) range for the active α-helical Peptidyl MIMs tested was 0.6–1.8 μM across prostate cancer lines, and D2A21 was among the five peptides selected for further study based on superior activity [1]. D2A21 also showed broad anticancer activity across cervical, colon, bladder, and lung carcinoma lines, with LD50 values comparable to those observed in prostate cancer, while breast carcinoma cells were significantly less sensitive (P < 0.05) [1]. The anticancer activity was structurally specific: only α-helical Peptidyl MIMs were effective, while β-pleated sheet configurations were noticeably less active [1].

Prostate cancer Anticancer peptide LD50 comparison Cisplatin Peptidyl MIM

Lower Antifungal MIC and Superior Selectivity Over Natural Antimicrobial Peptides

Across six fungal tree pathogens (including Cronartium ribicola, Gremmeniella abietina, and Ophiostoma ulmi), the synthetic peptides D2A21 and D4E1 exhibited, on average, significantly lower MICs for >95% spore germination inhibition than the natural peptides cecropin B and (Ala8,13,18)-magainin II amide (permutation analysis, P = 0.0012) [1]. MIC values ranged from 0.3 to >5 μM across all peptides and pathogens. Critically, D2A21 combined this high antifungal activity with low toxicity to tree pollen (Picea, Pinus, Populus spp.), where MICs of 10 to >50 μM were required to arrest pollen germination—a >10-fold selectivity window [1]. In a separate study against Rhizoctonia solani, D2A21 induced membrane permeabilization at 2 μM, equivalent to cecropin B and D4E1 but 4-fold lower than magainin II and phor14 (8 μM) [2].

Antifungal activity Plant pathogen Pollen toxicity Synthetic vs. natural peptide Cecropin B

DEMEGEL (D2A21) Procurement-Linked Application Scenarios Based on Quantitative Evidence


Topical Burn Wound Infection Research Requiring Proven In Vivo Survival Benefit Over Standard-of-Care

D2A21 is the only topical antimicrobial peptide with published head-to-head survival data against both silver sulfadiazine (SSD) and Sulfamylon in a P. aeruginosa-infected full-thickness wound model, where it achieved 100% survival versus 33% for SSD [1]. This scenario applies to research groups evaluating next-generation burn wound anti-infectives, animal model studies of infected wound healing, and pharmaceutical development programs targeting regulatory pathways where superiority over existing standard-of-care is a prerequisite for advancement.

Cystic Fibrosis Antibacterial Discovery Targeting Salt-Insensitive Anti-Pseudomonal Activity

For programs addressing multidrug-resistant P. aeruginosa in the high-salt airway surface liquid of CF patients, D2A21 offers a unique combination of potent anti-pseudomonal activity (MIC 0.5–4 μg/ml) and complete salt insensitivity across 56–405 mosM—a property absent in β-defensins and other natural lung AMPs [2]. Its 8-fold to >128-fold potency advantage over the endogenous tracheal antimicrobial peptide (TAP) makes it a compelling reference compound for benchmarking novel CF antimicrobial candidates [2].

Topical Microbicide Development Against Chlamydia trachomatis with Validated Formulation Stability

D2A21 gel formulations (0.5–2%) provide an extensively characterized topical microbicide platform with quantified MCC values against C. trachomatis, demonstrated pH-range robustness (stable MCC across pH 4–8 with ≤2-fold variation), and retained activity in the presence of 10% human blood [3]. This evidence supports procurement for sexually transmitted infection prevention research, particularly where formulation stability under physiologically relevant pH conditions and biological fluid exposure is a critical development parameter [3].

Anticancer Peptide Research Targeting Androgen-Insensitive Prostate Carcinoma

D2A21 has demonstrated statistically superior cytotoxicity against androgen-insensitive prostate cancer cell lines compared to cisplatin (P < 0.04), with activity dependent on its α-helical conformation—β-sheet MIMs were notably less effective [4]. This scenario is relevant for cancer research groups investigating membrane-lytic peptide mechanisms in prostate cancer, structure-activity relationship studies of helical AMPs as antitumor agents, and programs seeking cisplatin-alternative lead compounds with sub-micromolar to low-micromolar potency [4].

Quote Request

Request a Quote for DEMEGEL

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.